molecular formula C13H9ClN2O4 B1347680 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide CAS No. 416887-71-3

4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide

Cat. No.: B1347680
CAS No.: 416887-71-3
M. Wt: 292.67 g/mol
InChI Key: VPAQNRRSTOJURQ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C13H9ClN2O4 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 3-position of the phenyl ring, and a nitro group at the 3-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Hydroxylation: The nitrated product is then subjected to hydroxylation, often using a hydroxylating agent such as sodium hydroxide or potassium hydroxide, to introduce the hydroxy group at the 3-position of the phenyl ring.

    Coupling Reaction: The final step involves coupling the hydroxylated product with 3-hydroxyaniline under acidic or basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-chloro-N-(3-aminophenyl)-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzaldehyde.

Scientific Research Applications

4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxy and chloro groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide
  • 4-chloro-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
  • 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzoic acid

Uniqueness

4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide is unique due to the specific combination of functional groups (chloro, hydroxy, and nitro) that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-11-5-4-8(6-12(11)16(19)20)13(18)15-9-2-1-3-10(17)7-9/h1-7,17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQNRRSTOJURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357889
Record name 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416887-71-3
Record name 4-chloro-N-(3-hydroxyphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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